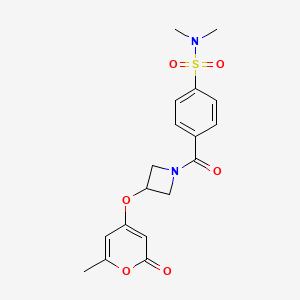

N,N-Dimethyl-4-(3-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-carbonyl)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide is a synthetic organic compound characterized by a complex chemical structure. This compound's specific design and functional groups suggest a range of applications in various fields of research and industry, particularly in medicinal chemistry due to its potential biological activities.

Wissenschaftliche Forschungsanwendungen

In Chemistry

The compound serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecular architectures for various applications.

In Biology

It may act as a probe for studying biological systems, particularly in understanding enzyme interactions or receptor binding.

In Medicine

In Industry

The compound's functional groups make it useful in materials science, potentially contributing to the development of novel polymers, coatings, or other advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyran Ring: : The synthesis begins with the creation of the 6-methyl-2-oxo-2H-pyran-4-yl structure through aldol condensation or other cyclization reactions involving suitable aldehydes and ketones.

Azetidine Formation: : The azetidine ring is introduced through nucleophilic substitution or cyclization reactions, often involving azetidine derivatives.

Sulfonamide Group Attachment: : The sulfonamide group is attached by reacting the intermediate compound with benzenesulfonyl chloride under basic conditions, forming the benzenesulfonamide moiety.

Final Coupling Reaction: : The final step involves coupling the intermediate compounds to form the complete N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide structure, often under conditions such as reflux in a polar solvent with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would involve scaling up these synthetic steps while ensuring optimal yields, purity, and cost-efficiency. This might include the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : This compound may undergo oxidation reactions at the methyl groups or the pyran ring, forming various oxidized derivatives.

Reduction: : Reduction reactions might target the carbonyl groups in the pyran or the sulfonyl group, leading to the formation of reduced products.

Substitution: : The compound can undergo substitution reactions, particularly at the aromatic ring or the azetidine ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: : Electrophilic or nucleophilic reagents depending on the target site, with catalysts like palladium on carbon or Lewis acids.

Major Products

The products of these reactions vary widely, including oxidized derivatives, reduced intermediates, and substituted analogs with modified biological or physical properties.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyran and azetidine rings suggests it may act by fitting into enzyme active sites or receptor binding pockets, disrupting normal biological processes. The sulfonamide group can further enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Unique Features

Compared to similar compounds, N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide stands out due to the combination of its functional groups, offering a unique profile of chemical reactivity and biological activity.

List of Similar Compounds

N,N-dimethyl-4-(3-((2H-pyran-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide

N,N-dimethyl-4-(3-((6-methyl-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide

N,N-dimethyl-4-(3-((2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide

This comprehensive analysis highlights the diverse chemical and biological roles of N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide, emphasizing its importance in modern scientific research and industrial applications.

Biologische Aktivität

N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide, identified by CAS number 1787880-01-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O6S, with a molecular weight of 392.4 g/mol. The structure features a benzenesulfonamide moiety linked to an azetidine derivative and a pyranone unit, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1787880-01-6 |

| Molecular Formula | C₁₈H₂₀N₂O₆S |

| Molecular Weight | 392.4 g/mol |

Synthesis

The synthesis of N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide involves multi-step reactions starting from commercially available precursors. The key steps typically involve the formation of the azetidine ring and subsequent coupling with the benzenesulfonamide and pyranone components.

Anticancer Activity

Recent studies have indicated that compounds similar to N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide exhibit significant anticancer properties. For instance, the sulfonamide derivatives have shown promising results in inhibiting tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro assays demonstrated that related compounds could inhibit the growth of several cancer cell lines, including leukemia and solid tumors. For example, compounds derived from benzenesulfonamide were tested against L1210 and P388 leukemia cells and exhibited notable cytotoxicity .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in cancer progression. Carbonic anhydrases (CAs), particularly isoforms IX and XII, are often overexpressed in tumors, contributing to tumor acidosis and resistance to therapy. Inhibitors targeting these enzymes can enhance the efficacy of chemotherapeutic agents .

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of sulfonamide derivatives, including those structurally related to N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide. The results indicated significant growth inhibition in various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested.

Case Study 2: Mechanistic Insights

Another research focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells. It was found that treatment with these derivatives led to increased levels of reactive oxygen species (ROS), which triggered mitochondrial dysfunction and subsequent apoptosis .

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-12-8-14(9-17(21)25-12)26-15-10-20(11-15)18(22)13-4-6-16(7-5-13)27(23,24)19(2)3/h4-9,15H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVKHEBSOXOWOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.